mSIRK (L9A)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

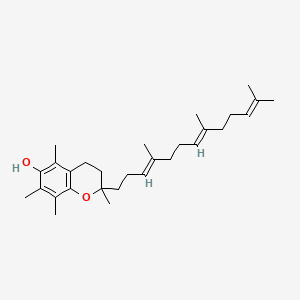

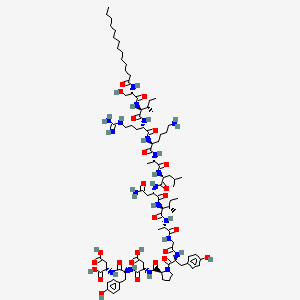

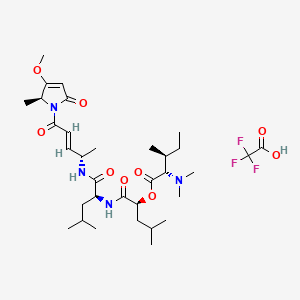

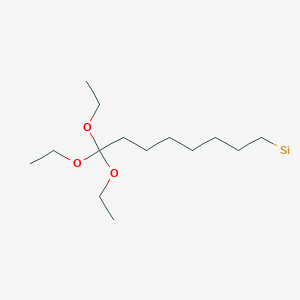

mSIRK (L9A): is a cell-permeable, N-myristoylated G-protein binding peptide. It contains a single point mutation where leucine at position 9 is replaced by alanine. This compound is often used as a control peptide in various scientific studies due to its inability to enhance extracellular signal-regulated kinase 1 and 2 phosphorylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mSIRK (L9A) involves the solid-phase peptide synthesis method. The peptide sequence is Myristoyl-Serine-Isoleucine-Arginine-Lysine-Alanine-Leucine-Asparagine-Isoleucine-Alanine-Glycine-Tyrosine-Proline-Aspartic Acid-Tyrosine-Aspartic Acid. The N-terminal myristoylation is achieved by coupling myristic acid to the peptide chain .

Industrial Production Methods: Industrial production of mSIRK (L9A) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography for purification. The final product is lyophilized to obtain a stable, solid form .

Chemical Reactions Analysis

Types of Reactions: mSIRK (L9A) primarily undergoes peptide bond formation and hydrolysis. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its peptide nature .

Common Reagents and Conditions:

Peptide Bond Formation: Reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are used.

Myristoylation: Myristic acid and coupling agents like N,N’-diisopropylcarbodiimide are used.

Major Products: The major product of these reactions is the mSIRK (L9A) peptide itself, with no significant by-products .

Scientific Research Applications

Chemistry: mSIRK (L9A) is used as a control peptide in studies involving G-protein signaling pathways. It helps in understanding the role of G-protein subunits in various biochemical processes .

Biology: In biological research, mSIRK (L9A) is used to study cell signaling mechanisms, particularly those involving G-protein-coupled receptors. It is also used in studies related to insulin secretion and cellular redox potential .

Medicine: mSIRK (L9A) is used in medical research to explore its potential therapeutic applications, particularly in the modulation of insulin secretion and other metabolic processes .

Industry: In the pharmaceutical industry, mSIRK (L9A) is used in drug development and testing, particularly in the study of G-protein-coupled receptor pathways .

Mechanism of Action

mSIRK (L9A) exerts its effects by binding to G-protein βγ subunits. This binding prevents the enhancement of extracellular signal-regulated kinase 1 and 2 phosphorylation, making it a useful control peptide in studies involving G-protein signaling pathways . It does not alter calcium activity, suggesting its effects are independent of calcium signaling pathways .

Comparison with Similar Compounds

Uniqueness: mSIRK (L9A) is unique due to its single point mutation, which makes it an inactive analog of mSIRK. This property makes it an ideal control peptide for studies involving G-protein signaling pathways .

Properties

Molecular Formula |

C90H144N20O25 |

|---|---|

Molecular Weight |

1906.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C90H144N20O25/c1-10-13-14-15-16-17-18-19-20-21-22-30-70(115)100-67(49-111)84(129)109-75(52(7)12-3)87(132)102-60(28-25-40-95-90(93)94)79(124)101-59(27-23-24-39-91)78(123)97-54(9)77(122)103-61(42-50(4)5)80(125)105-63(45-69(92)114)83(128)108-74(51(6)11-2)86(131)98-53(8)76(121)96-48-71(116)99-65(44-56-33-37-58(113)38-34-56)88(133)110-41-26-29-68(110)85(130)106-64(46-72(117)118)82(127)104-62(43-55-31-35-57(112)36-32-55)81(126)107-66(89(134)135)47-73(119)120/h31-38,50-54,59-68,74-75,111-113H,10-30,39-49,91H2,1-9H3,(H2,92,114)(H,96,121)(H,97,123)(H,98,131)(H,99,116)(H,100,115)(H,101,124)(H,102,132)(H,103,122)(H,104,127)(H,105,125)(H,106,130)(H,107,126)(H,108,128)(H,109,129)(H,117,118)(H,119,120)(H,134,135)(H4,93,94,95)/t51-,52-,53-,54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-/m0/s1 |

InChI Key |

NMEXKIUJCNAYMF-YVSUTBHTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide](/img/structure/B12369402.png)

![3-(4-Methylthiadiazol-5-yl)-6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12369436.png)